Sterubin
Overview
Description
Sterubin: Neuroprotective Activity and Chemical Properties
Sterubin is a flavanone compound that has been isolated from the Californian plant Eriodictyon californicum. It has gained attention due to its potent neuroprotective properties, particularly in the context of Alzheimer’s disease (AD), a neurological disorder for which there is currently no preventive or curative treatment. The interest in sterubin is part of a broader investigation into the therapeutic potential of flavonoids, a class of phytochemicals known for their beneficial health effects .
Synthesis Analysis
The synthesis of sterubin involves the resolution of racemic sterubin into its two enantiomers, (R)-1 and (S)-1. This process is achieved using a chiral chromatographic phase, which allows for the separation of the enantiomers. The stereochemical assignment of the enantiomers is confirmed online by HPLC-ECD coupling. The occurrence of sterubin in nature has been established as the pure (S)-enantiomer .
Molecular Structure Analysis
Sterubin's molecular structure is characterized by the presence of two enantiomers, which are mirror images of each other. The (S)-enantiomer is the naturally occurring form found in Eriodictyon californicum. The configurational stability of the pure stereoisomers has been observed in methanol, but a fast racemization occurs when they are present in culture medium, indicating that the stereoisomers can interconvert under certain conditions .
Chemical Reactions Analysis
The study of sterubin's chemical reactions has revealed that while the stereoisomers are stable in some solvents, they can undergo racemization in others, such as in culture medium. This racemization process is significant because it could affect the biological activity of the compound when used in therapeutic applications .
Physical and Chemical Properties Analysis
Sterubin exhibits neuroprotective activity in vitro, with both (R)-1 and (S)-1 enantiomers showing comparable levels of neuroprotection and no significant differences in their efficacy. This suggests that the neuroprotective properties of sterubin are not dependent on its stereochemistry. Furthermore, sterubin has been tested in vivo in an AD mouse model, where it demonstrated a significant positive impact on both short- and long-term memory at low dosages. These findings highlight the potential of sterubin as a therapeutic agent for neurodegenerative diseases like AD .
Scientific Research Applications
Neuroprotective and Anti-Inflammatory Activities
Sterubin, identified from Yerba santa (Eriodictyon californicum), has shown promising results as a potential drug candidate for Alzheimer’s disease (AD) treatment. It exhibits potent neuroprotective effects against various cell death initiators and strong anti-inflammatory properties. Sterubin's ability to induce the antioxidant transcription factor Nrf2 in nerve and microglial cells is central to its effectiveness. This suggests its potential use in preventing memory decline in AD models (Liang & Maher, 2022).
Enantiomeric Properties and In Vivo Activity
Research on sterubin also involves its enantioresolution, which means separating its two mirror-image forms. Both enantiomers of sterubin displayed comparable neuroprotective activity in vitro. Interestingly, sterubin is found in nature as its pure (S)-enantiomer. In vivo studies on an AD mouse model revealed that sterubin significantly improved both short- and long-term memory at low dosages, highlighting its therapeutic potential (Hofmann et al., 2020).
Role in Phenotypic Screening for AD Drug Candidates
Sterubin was identified through phenotypic screening assays reflecting age-associated neurotoxicity pathways relevant to AD. This method can predict the neuroprotective effects of compounds like sterubin in vivo and suggests new therapeutic targets for disease treatment. Sterubin's strong neuroprotective and anti-inflammatory properties have positioned it as a potent compound in the context of AD (Fischer et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-9-5-12(19)16-13(20)7-14(22-15(16)6-9)8-2-3-10(17)11(18)4-8/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAJORLEPQBKDA-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199819 | |
Record name | 7-O-Methyleriodictyol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-O-Methyleriodictyol | |
CAS RN |
51857-11-5 | |
Record name | Sternbin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51857-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-O-Methyleriodictyol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051857115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-O-Methyleriodictyol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | STERUBIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IT00NY6AC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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